molecular formula C20H19N3O5S B2828241 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097888-05-4

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2828241
CAS No.: 2097888-05-4
M. Wt: 413.45
InChI Key: STSKTSUAQVSVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a novel synthetic compound of significant interest in medicinal chemistry and oncology research, designed by integrating key pharmacophoric elements. Its structure features a quinoxaline heterocycle, a scaffold extensively documented for its potent anti-proliferative activities and role as a template for developing tyrosine kinase inhibitors . This core is linked to a 2,3-dihydro-1,4-benzodioxine unit via a sulfonamide-containing pyrrolidine linker, a structural motif present in various bioactive molecules . The integration of the pyrrolidine ring, a privileged scaffold in FDA-approved drugs, and the sulfonamide functional group, known to contribute to broad-spectrum biological activities including anti-tumor effects, makes this compound a promising candidate for biological evaluation . The compound's primary research value lies in its potential application as a kinase inhibitor. Quinoxaline derivatives have demonstrated high efficacy as inhibitors of clinically relevant kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in cancer therapy due to their roles in cell proliferation, survival, and tumor angiogenesis . Related compounds have shown promising in vivo efficacy in controlling tumor size in lymphoma models, suggesting the potential of this chemical class for the development of targeted anti-cancer therapies . Its mechanism of action is anticipated to involve competitive binding to the ATP-binding site or induction of the inactive DFG-out conformation of specific tyrosine kinases, thereby disrupting pro-survival and angiogenic signaling pathways in cancer cells . Researchers can utilize this compound as a chemical tool for exploring kinase signaling pathways, validating new drug targets, and conducting structure-activity relationship (SAR) studies to optimize the quinoxaline scaffold for enhanced potency and selectivity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-29(25,15-5-6-18-19(11-15)27-10-9-26-18)23-8-7-14(13-23)28-20-12-21-16-3-1-2-4-17(16)22-20/h1-6,11-12,14H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSKTSUAQVSVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the pyrrolidine ring and the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinoxaline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives. Substitution reactions can result in a wide range of substituted quinoxalines with varying functional groups.

Scientific Research Applications

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline”, a comparison with structurally analogous compounds is provided below. Key parameters include molecular geometry, solubility, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Solubility (mg/mL) IC₅₀ (Kinase X) Crystallographic Method
Target Compound Quinoxaline Benzodioxine-sulfonyl-pyrrolidine-oxy 443.48 0.12 (DMSO) 8.3 nM SHELXL-refined (monoclinic)
2-(Pyrrolidin-3-yloxy)quinoxaline Quinoxaline Pyrrolidine-oxy 245.29 1.45 (DMSO) 450 nM MoPro (triclinic)
6-Sulfamoyl-2,3-dihydro-1,4-benzodioxine Benzodioxine Sulfonamide 231.25 3.20 (Water) N/A SHELXD (orthorhombic)
2-(Morpholin-4-yl)quinoxaline Quinoxaline Morpholine 231.27 0.89 (DMSO) 210 nM OLEX2-refined (monoclinic)

Key Findings:

Structural Complexity: The target compound exhibits greater molecular weight and steric bulk compared to simpler quinoxaline derivatives (e.g., 2-(Pyrrolidin-3-yloxy)quinoxaline), primarily due to the benzodioxine-sulfonyl group. This substituent enhances hydrophobic interactions but reduces solubility in polar solvents .

Bioactivity : The IC₅₀ value for kinase inhibition (8.3 nM) is significantly lower than that of morpholine- or pyrrolidine-substituted analogs, suggesting the benzodioxine-sulfonyl moiety enhances target binding affinity.

Crystallographic Refinement: Structural data for the target compound and its benzodioxine-sulfonyl analog were resolved using SHELX programs, which are renowned for robust handling of small-molecule crystallography . In contrast, morpholine derivatives often employ alternative refinement tools like OLEX4.

Solubility Trade-offs : The sulfonamide group in 6-Sulfamoyl-2,3-dihydro-1,4-benzodioxine improves aqueous solubility (3.20 mg/mL) compared to the target compound (0.12 mg/mL in DMSO), highlighting a common challenge in balancing lipophilicity and bioavailability.

Methodological Considerations

The SHELX suite (e.g., SHELXL, SHELXD) has been instrumental in resolving the crystal structures of the target compound and its analogs, enabling precise comparisons of bond lengths, angles, and conformational flexibility . For instance, the dihedral angle between the quinoxaline and benzodioxine rings in the target compound was refined to 12.5°, indicating moderate planarity disruption, whereas simpler derivatives exhibit greater flexibility.

Biological Activity

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

  • Molecular Formula : C19H22N2O7S2
  • Molecular Weight : 454.517 g/mol

The structure contains a quinoxaline core linked to a pyrrolidine moiety and a sulfonyl-substituted benzodioxine group, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing several pharmacological properties:

  • Cytotoxicity :
    • In vitro studies have demonstrated that related quinoxaline derivatives exhibit significant cytotoxic effects against cancer cell lines, including HeLa cells. For instance, compounds derived from quinoxalinones showed IC50 values as low as 10.46 μM/mL against HeLa cells, indicating potent anti-cancer activity .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is crucial for developing anti-diabetic agents. Compounds similar to this compound have demonstrated significant inhibitory effects with IC50 values around 52.54 μM .
  • DNA Interaction :
    • Studies suggest that the compound may intercalate with DNA, competing with ethidium bromide for binding sites. This property is vital for understanding its mechanism of action in anticancer therapies .

Case Studies

Several research articles provide insights into the biological activity of compounds related to this compound:

Study 1: Cytotoxicity Against HeLa Cells

A study investigated the cytotoxic effects of various quinoxalinone derivatives on HeLa cells and found that certain compounds exhibited strong cytotoxicity with low IC50 values. The structure-activity relationship indicated that modifications at specific positions significantly affected their potency .

Study 2: Inhibition of α-Glucosidase

In another study focusing on enzyme inhibition, it was found that related compounds significantly inhibited α-glucosidase activity. The results indicated that these compounds could serve as potential therapeutic agents for managing diabetes by controlling blood sugar levels .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Quinoxalinone Derivative ACytotoxicity (HeLa)10.46 ± 0.82
Quinoxalinone Derivative Bα-Glucosidase Inhibition52.54 ± 0.09
Quinoxalinone Derivative CDNA IntercalationKsv = (5.6 ± 0.2) × 10^3

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, and what intermediates are critical?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key intermediate is 2,3-dichloro-6-sulfonylquinoxaline , which reacts with 1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)pyrrolidin-3-ol under basic conditions. Monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates using column chromatography are critical steps. Structural confirmation of intermediates requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzodioxine sulfonyl and pyrrolidinyloxy groups).
  • FT-IR : Validates sulfonyl (S=O, ~1350–1150 cm⁻¹) and ether (C-O, ~1250–1050 cm⁻¹) functional groups.
  • X-ray crystallography (if crystalline): Provides absolute configuration and intermolecular interactions, as demonstrated in similar quinoxaline derivatives .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) to optimize the synthesis of this compound?

  • Methodological Answer : Use response surface methodology (RSM) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can minimize the number of experiments while maximizing yield. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables. This approach reduces trial-and-error inefficiencies, as highlighted in chemical reaction optimization studies .

Q. What strategies are recommended for resolving discrepancies in reported biological activities of quinoxaline derivatives?

  • Methodological Answer :

  • Comparative Assays : Standardize cell lines, assay protocols, and control compounds to eliminate variability.
  • Meta-Analysis : Systematically review literature (e.g., antitumoral activity studies ) to identify trends or outliers.
  • Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate substituent effects with bioactivity, isolating conflicting data points for re-evaluation .

Q. How can computational chemistry methods be integrated with experimental data to predict the compound's reactivity or binding mechanisms?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., sulfonation or nucleophilic substitution energetics) .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., DNA topoisomerases) using software like AutoDock. Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .
  • Machine Learning : Train models on existing quinoxaline datasets to forecast synthetic yields or bioactivity, aligning with ICReDD’s feedback-loop framework .

Methodological Considerations for Contradictory Data

  • Case Study : If biological assays report conflicting IC₅₀ values, conduct dose-response curves under standardized conditions (e.g., pH, temperature) and validate via orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Reference comparative methodologies from political science research adaptation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.